molecular formula C13H16O B1198165 3,3,5,6-Tetramethyl-1-indanone

3,3,5,6-Tetramethyl-1-indanone

カタログ番号: B1198165
分子量: 188.26 g/mol
InChIキー: BXABKFVJTUQBMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Properties 3,3,5,6-Tetramethyl-1-indanone (CAS: 54789-22-9) is a bicyclic ketone with the molecular formula C₁₃H₁₆O and a molecular weight of 188.26 g/mol . Its structure features a fused benzene and cyclopentane ring, with methyl substituents at positions 3, 3, 5, and 6 (Figure 1). The compound is synthesized via superacid-catalyzed cyclization of substituted chalcones or through dimerization of indene intermediates under specific conditions .

特性

分子式

C13H16O

分子量

188.26 g/mol

IUPAC名

3,3,5,6-tetramethyl-2H-inden-1-one

InChI

InChI=1S/C13H16O/c1-8-5-10-11(6-9(8)2)13(3,4)7-12(10)14/h5-6H,7H2,1-4H3

InChIキー

BXABKFVJTUQBMS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C(CC2=O)(C)C

正規SMILES

CC1=CC2=C(C=C1C)C(CC2=O)(C)C

物理的記述

Solid

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Analogues

(CAS: 10474-33-6)
  • Structure : Methyl groups at positions 2, 2, 3, and 3.
  • Key Differences :
    • Reduced steric hindrance compared to 3,3,5,6-tetramethyl isomer due to adjacent substituents.
    • Higher symmetry may influence crystallization behavior .
4-(Trifluoromethyl)-1-indanone (CAS: 68755-42-0)
  • Structure : A trifluoromethyl (-CF₃) group at position 4.
  • Key Differences: Electronic Effects: The electron-withdrawing -CF₃ group alters reactivity and dipole moments compared to methyl substituents. Bioactivity: Fluorinated indanones often exhibit enhanced metabolic stability and binding affinity in drug design .

Functional Analogues

Phthalimide-Based AChE Inhibitors
  • Example : Donepezil analogues with phthalimide moieties.
  • Comparison: Both indanone and phthalimide rings act as peripheral binding site inhibitors of AChE. 3,3,5,6-Tetramethyl-1-indanone’s methyl groups may enhance lipophilicity, improving blood-brain barrier penetration compared to polar phthalimide derivatives .
Indanone-Chalcone Hybrids (e.g., Compound 3h)
  • Structure : 4,5,6-Trimethoxy-2,2-dimethyl-3-phenylindan-1-one.
  • Key Differences :
    • Methoxy groups increase solubility but reduce membrane permeability versus methyl groups.
    • Anti-Alzheimer activity (IC₅₀ values) is influenced by substituent electronegativity; Cl groups outperform methyl in AChE inhibition .

Physicochemical and Chromatographic Properties

Table 1: Comparative Data for Indanones and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) RT (min) RI (Calc/NIST) Bioactivity Highlights
3,3,5,6-Tetramethyl-1-indanone C₁₃H₁₆O 188.26 11.70 1550 / 1545 Antimicrobial , AChE inhibition
2,2,3,3-Tetramethyl-1-indanone C₁₃H₁₆O 188.27 - - Synthetic intermediate
4-(Trifluoromethyl)-1-indanone C₁₀H₇F₃O 200.16 - - Enhanced metabolic stability
1,6,7-Trimethylnaphthalene C₁₃H₁₄ 170.25 20.45 - Fragrance applications
Azulol C₁₀H₁₀O 146.19 19.80 - Antioxidant potential

Notes:

  • Retention Time (RT): 3,3,5,6-Tetramethyl-1-indanone elutes earlier than bulkier naphthalene derivatives (e.g., 1,6,7-Trimethylnaphthalene at 20.45 min), reflecting its moderate polarity .
  • Retention Index (RI) : Matches NIST database values (1545–1555), aiding in GC-MS identification .

準備方法

Reaction Overview

The HF-catalyzed method, patented in EP0567953A1, enables a one-step synthesis of 3,3,5,6-tetramethyl-1-indanone through the condensation of m-xylene (aromatic substrate) and 3,3-dimethylacrylic acid ethyl ester (acylating agent) in anhydrous hydrogen fluoride. This exothermic reaction proceeds via Friedel-Crafts acylation , followed by cyclization to form the indanone backbone.

Key Reaction Parameters:

ParameterOptimal Range
Molar Ratio (I:II:HF)1 : 0.9–1.2 : 20–50
Temperature0°C – 80°C
Pressure1–15 atm
Reaction Time1–24 hours

Mechanistic Pathway

  • Electrophilic Acylation : HF protonates the ester carbonyl, generating an acylium ion that reacts with m-xylene’s aromatic ring.

  • Cyclization : Intramolecular attack of the acylated intermediate forms the indanone ring.

  • Isomerization : The reaction yields a mixture of constitutional isomers (III and IIIa), separable via column chromatography.

Advantages and Industrial Feasibility

  • Yield : Near-quantitative (95–98%) under optimized conditions.

  • Catalyst Recovery : 90–95% HF recovery via distillation, minimizing waste.

  • Scalability : Demonstrated at pilot-plant scale with corrosion-resistant reactors (e.g., Hastelloy C-276).

Niobium Pentachloride (NbCl₅)-Mediated Friedel-Crafts Synthesis

Reaction Design

Developed by Barbosa et al., this method employs NbCl₅ as a Lewis acid catalyst to facilitate a double Friedel-Crafts reaction between 3,3-dimethylacrylic acid and substituted aromatics. The process achieves regioselective acylation-cyclization in a single step.

Optimization Conditions:

ConditionEffect on Yield
NbCl₅ Loading (mol%)10–15% optimal
SolventDichloroethane > Toluene
Temperature80°C – 100°C

Mechanistic Insights

  • Dual Activation : NbCl₅ activates both the carboxylic acid (via oxophilic interaction) and the aromatic ring.

  • Intermediate Formation : Competing pathways generate either 21a (alkylation intermediate) or 21b (acylation intermediate), with only 21a progressing to the indanone product.

Performance Metrics

  • Yield : 60–78% for 3,3,5,6-tetramethyl derivatives.

  • Selectivity : >90% when using electron-rich aromatics.

  • Limitations : Requires strict moisture exclusion and generates stoichiometric Nb waste.

Comparative Analysis of Synthetic Routes

ParameterHF MethodNbCl₅ Method
Yield 95–98%60–78%
Catalyst Cost Low (HF recovery)High (NbCl₅ non-reusable)
Reaction Time 1–24 hours6–12 hours
Byproducts Isomeric mixturesOligomeric side products
Industrial Adoption Widespread in fragrance industryAcademic/Pharma R&D

Applications and Downstream Processing

Fragrance Industry

The HF-derived isomer mixture is directly used in perfumery due to its woody-amber olfactory profile. Key derivatives include:

  • Indenes : Generated via NaBH₄ reduction to indanols, followed by acid-catalyzed dehydration.

  • Metallocene Complexes : Isomerically pure indanones serve as ligands in Ziegler-Natta catalysts.

Pharmaceutical Intermediates

  • Anticancer Agents : Indanone core modifies kinase inhibitor solubility.

  • Anti-inflammatory Drugs : 3,5-dimethyl substitution enhances COX-2 selectivity .

Q & A

Q. What analytical techniques are recommended for identifying and characterizing 3,3,5,6-Tetramethyl-1-indanone in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification, leveraging retention indices (RI) and molecular ion peaks. For 3,3,5,6-Tetramethyl-1-indanone, experimental RI values (e.g., 1555 via NIST) and a molecular ion at m/z 188.26 (C₁₃H₁₆O) are critical markers . Structural confirmation requires comparison with standards using high-resolution MS and nuclear magnetic resonance (NMR) to resolve methyl group stereochemistry.

Q. What synthetic routes are commonly employed to produce 3,3,5,6-Tetramethyl-1-indanone?

Key methods include:

  • Cyclization under superacid conditions : Triflic acid (TfOH) facilitates intramolecular cyclization of trichlorobut-enone precursors, yielding indanones via superelectrophilic intermediates .
  • Reductive dimerization : Lithium aluminum hydride (LiAlH₄) reduces precursor ketones (e.g., 5,5',6,6'-tetramethoxy derivatives) to indenes, followed by acid-catalyzed dimerization . Yields vary with steric hindrance; bulky substituents slow reaction kinetics .

Q. What biological activities have been reported for 3,3,5,6-Tetramethyl-1-indanone?

The compound exhibits antifungal activity in plant extracts (e.g., Viscum album L.), though mechanisms remain uncharacterized . Its structural analogs, such as 4-(trifluoromethyl)-1-indanone, show moderate enzyme inhibition and receptor affinity, suggesting potential pharmacological relevance .

Advanced Research Questions

Q. How do substituent patterns (e.g., methyl groups) influence the reactivity of 3,3,5,6-Tetramethyl-1-indanone in reduction reactions?

Steric effects dominate:

  • Reduction rates : 3,3-Dimethyl-1-indanone reduces faster than 2,2,3,3-tetramethyl derivatives due to reduced steric hindrance at the carbonyl site .
  • Catalytic acceleration : Trace metals (e.g., cobalt) enhance reduction efficiency in lithium-ammonia systems by stabilizing ketyl radical intermediates . Computational modeling (DFT) can predict substituent impacts on transition-state energetics .

Q. What mechanistic insights explain the formation of aromatic hydrocarbons from 3,3,5,6-Tetramethyl-1-indanone under reductive conditions?

The reduction proceeds via:

  • Dissolving metal reduction : Lithium in ammonia generates solvated electrons, abstracting protons to form ketyl radicals.
  • Quenching : Ammonium chloride protonates intermediates, yielding 1,1,5,6-tetramethylindan (C₁₃H₁₈) . Steric shielding by methyl groups slows radical recombination, necessitating longer reaction times for fully substituted derivatives .

Q. How can structure-activity relationships (SAR) guide the design of indanone derivatives for acetylcholinesterase (AChE) inhibition?

  • Core scaffold : The indanone ring mimics donepezil’s pharmacophore, enabling binding to AChE’s peripheral anionic site (PAS) .
  • Substituent optimization : Methyl groups at positions 3,5,6 enhance lipophilicity, improving blood-brain barrier penetration, but excess bulk reduces enzyme affinity .
  • In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding energies for analogs, prioritizing candidates with halogen or methoxy substituents .

Q. What computational approaches resolve contradictions in reported biological activities of 3,3,5,6-Tetramethyl-1-indanone?

  • Meta-analysis : Cross-referencing GC-MS data (e.g., RI, m/z) ensures compound identity across studies .
  • QSAR modeling : Quantitative structure-activity relationships correlate methyl group positioning with antifungal potency, reconciling divergent experimental outcomes .
  • Dose-response assays : Standardizing protocols (e.g., MIC for antifungal activity) minimizes variability in bioactivity reports .

Q. What strategies validate synthetic pathways for 3,3,5,6-Tetramethyl-1-indanone in high-yield, scalable reactions?

  • Kinetic studies : Monitoring reaction progress via in situ FT-IR or HPLC identifies rate-limiting steps (e.g., cyclization in TfOH) .
  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., AlCl₃ vs. TfOH) optimizes cyclization efficiency .
  • Purification protocols : Flash chromatography (hexane:ethyl acetate) or bulb-to-bulb distillation isolates products with >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,5,6-Tetramethyl-1-indanone
Reactant of Route 2
3,3,5,6-Tetramethyl-1-indanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。